N-(2-Hydroxyethyl)-2-sulfanylacetamide
Description
Contextualization within S-Acylaminomercaptoacetamide Derivatives Research
S-Acylaminomercaptoacetamide derivatives are a class of compounds characterized by an amide linkage to a mercaptoacetamide backbone. These molecules have been explored for their utility as chelating agents for heavy metals and as intermediates in the synthesis of more complex sulfur-containing heterocycles. The presence of both a sulfur atom and an amide group allows for a variety of chemical modifications, making them versatile building blocks in medicinal chemistry. Research in this area often focuses on the synthesis of these derivatives and the evaluation of their biological activities, which can be influenced by the nature of the acyl group.
Historical Perspectives on Thioacetamide (B46855) Scaffolds in Chemical Science
The thioacetamide scaffold, of which N-(2-Hydroxyethyl)-2-sulfanylacetamide is a derivative, has a long history in chemical science. Thioacetamide itself (CH3CSNH2) is a well-known organosulfur compound that has been utilized as a source of sulfide (B99878) ions in both qualitative and quantitative analysis for the precipitation of metal sulfides. Its ability to undergo hydrolysis to release hydrogen sulfide in a controlled manner has made it a valuable reagent in analytical chemistry laboratories for decades.
Beyond its analytical applications, the thioamide functional group is a key structural motif in a number of biologically active compounds. The replacement of an amide oxygen with sulfur can significantly alter the electronic and steric properties of a molecule, leading to changes in its chemical reactivity and biological function. In medicinal chemistry, the thioamide group has been incorporated into various drug candidates to enhance their metabolic stability or to modulate their interaction with biological targets. The exploration of thioacetamide and its derivatives continues to be an active area of research, with studies focusing on their coordination chemistry, role in organic synthesis, and potential as therapeutic agents.
Physicochemical Properties
Due to the limited specific research on this compound, a detailed experimental dataset of its physicochemical properties is not available. However, based on its structure and data from chemical suppliers, some basic properties can be listed.
| Property | Value | Source |
| Molecular Formula | C4H9NO2S | ChemicalBook chemicalbook.com |
| Molecular Weight | 135.18 g/mol | ChemicalBook chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
51621-19-3 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C4H9NO2S/c6-2-1-5-4(7)3-8/h6,8H,1-3H2,(H,5,7) |
InChI Key |
KTAWKMGFQHAPTN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)CS |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Hydroxyethyl 2 Sulfanylacetamide and Analogues
Established Synthetic Pathways
The formation of the amide bond and the introduction of the sulfanyl (B85325) group are the key transformations in the synthesis of N-(2-Hydroxyethyl)-2-sulfanylacetamide. Established pathways typically involve the reaction of a carboxylic acid derivative with an amine or vice versa.
Conventional Synthetic Approaches
A fundamental and straightforward method for the synthesis of this compound involves the direct condensation of thioglycolic acid with 2-aminoethanol (ethanolamine). This reaction forms the amide bond directly between the carboxyl group of thioglycolic acid and the amino group of ethanolamine (B43304). The reaction is typically carried out by heating the two reactants, often in a solvent-free environment or in a suitable solvent to facilitate the removal of water, which is formed as a byproduct. researchgate.net The use of dehydrating agents can also drive the reaction to completion.
Alternatively, the reaction can proceed via an ester intermediate. For instance, methyl thioglycolate can be reacted with ethanolamine. In this case, the amine displaces the methoxy (B1213986) group of the ester to form the desired amide. This aminolysis of an ester is a common and effective method for amide synthesis.
Another conventional approach involves the use of an acyl chloride. Thioglycolic acid can be converted to its more reactive acyl chloride derivative, 2-sulfanylacetyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethanolamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound. This method is highly efficient due to the high reactivity of the acyl chloride.
A similar strategy can be employed starting from chloroacetyl chloride and ethanolamine to first synthesize N-(2-hydroxyethyl)-2-chloroacetamide. Subsequent nucleophilic substitution of the chlorine atom with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetate (B1230152) followed by hydrolysis, introduces the sulfanyl group to afford the final product. nih.gov
| Starting Material 1 | Starting Material 2 | Key Transformation | Typical Conditions |
| Thioglycolic Acid | 2-Aminoethanol | Direct Amidation | Heating, water removal |
| Methyl Thioglycolate | 2-Aminoethanol | Aminolysis | Heating |
| 2-Sulfanylacetyl chloride | 2-Aminoethanol | Acylation | Base, inert solvent |
| N-(2-hydroxyethyl)-2-chloroacetamide | Sodium Hydrosulfide | Nucleophilic Substitution | Solvent |
Multi-step Synthetic Strategies
More complex synthetic routes may be employed, particularly when synthesizing analogues of this compound with specific functionalities. These multi-step strategies often involve the use of protecting groups to mask reactive functional groups during the synthesis.
For example, to avoid potential side reactions involving the thiol group of thioglycolic acid, it can be protected prior to the amidation step. A common protecting group for thiols is the trityl group. 2-(Tritylthio)acetic acid can be coupled with ethanolamine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Following the successful formation of the amide bond, the trityl group can be removed under acidic conditions to yield the desired this compound. nih.gov This approach offers greater control over the reaction and can lead to higher purity of the final product.
Advanced Synthetic Innovations
Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of amides and thioamides, which can be applied to the preparation of this compound and its derivatives.
Catalytic Systems in this compound Synthesis
The direct amidation of carboxylic acids with amines is an atom-economical process, but often requires harsh conditions. The development of catalytic systems that can facilitate this transformation under milder conditions is a significant area of research. While specific catalytic systems for the direct synthesis of this compound are not extensively reported, general methods for catalytic amide bond formation can be applied. For instance, boronic acid derivatives have been shown to be effective catalysts for the direct amidation of a wide range of carboxylic acids and amines at room temperature. nih.gov
In the broader context of thioamide synthesis, various catalytic systems have been developed. For example, copper-catalyzed reactions have been utilized for the synthesis of thioamide peptides. mdpi.com Three-component reactions involving an aldehyde, an amine, and elemental sulfur, sometimes mediated by a catalyst, offer a one-pot approach to thioamides. mdpi.comorganic-chemistry.org These methods provide efficient routes to a diverse range of thioamides and could be adapted for the synthesis of this compound.
Stereoselective Synthesis of this compound Derivatives
The synthesis of chiral derivatives of this compound, where stereocenters are present in the molecule, requires stereoselective synthetic methods. While there is a lack of specific literature on the stereoselective synthesis of this exact compound, general principles of asymmetric synthesis can be applied to its analogues.
For instance, if a chiral center is desired on the 2-hydroxyethyl moiety, a chiral amino alcohol could be used as the starting material. The amidation reaction with thioglycolic acid would then proceed to form the corresponding chiral amide.
Alternatively, for derivatives with a chiral center at the α-position to the sulfanyl group, asymmetric synthesis strategies could be employed. This might involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that establishes the chiral center. The development of stereoselective methods for the synthesis of mercaptoacetamide derivatives is an active area of research, particularly in the context of developing inhibitors for metallo-β-lactamases. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed to align with these principles.
One key aspect is the use of safer and more environmentally friendly solvents. Water-mediated synthesis of thioamides has been reported as a green and mild approach, often proceeding without the need for additional energy input or catalysts. organic-chemistry.org The reaction of aldehydes, amines, and elemental sulfur in water is a notable example of a green synthetic route to thioamides. organic-chemistry.org
Another green approach is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form the product. This reduces the number of synthetic steps, minimizes waste generation, and improves atom economy. The Kindler thioamide synthesis, a three-component reaction of an aldehyde, an amine, and sulfur, can be performed under microwave irradiation, further reducing reaction times and energy consumption. organic-chemistry.org
The use of biocatalysts, such as enzymes, also represents a green synthetic route. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. While a specific enzyme for the synthesis of this compound has not been identified, enzymatic methods for the synthesis of amides and thioesters are known and could potentially be adapted for this purpose. nih.govnih.gov For example, lipases have been used for the synthesis of β-peptoid oligomers containing a similar N-(2-hydroxyethyl)amide moiety.
Finally, the use of safer and more sustainable reagents is a cornerstone of green chemistry. The direct amidation of thioglycolic acid with ethanolamine, especially when performed under solvent-free conditions or in water, is inherently greener than methods that rely on hazardous reagents like thionyl chloride and organic solvents.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Safer Solvents | Water-mediated synthesis of thioamides. |
| Atom Economy | Multi-component reactions (e.g., Kindler synthesis). |
| Use of Renewable Feedstocks | Potentially using bio-derived ethanolamine. |
| Catalysis | Use of biocatalysts (enzymes) or other efficient catalysts to reduce energy and reagent use. |
| Reduction of Derivatives | Avoiding the use of protecting groups through direct synthesis methods. |
Solvent-Free Reaction Methodologies
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis by eliminating the need for potentially hazardous and polluting solvents. researchgate.net For the synthesis of this compound, a plausible solvent-free approach involves the direct condensation of 2-aminoethanol with thioglycolic acid or its derivatives.
Conventional amide synthesis often requires the use of solvents to facilitate the reaction between a carboxylic acid and an amine. semanticscholar.org However, solvent-free methods, often facilitated by heating or mechanochemical mixing, can drive the reaction forward. researchgate.net One such approach involves the trituration of the reactants, followed by direct heating. semanticscholar.org This method has been successfully applied to the synthesis of various amides from carboxylic acids and urea, with boric acid acting as a catalyst. researchgate.netsemanticscholar.org In the case of this compound, a similar strategy could be envisioned where thioglycolic acid and 2-aminoethanol are heated together, potentially with a catalyst, to drive off water and form the amide bond.
Another solvent-free approach is the use of microwave irradiation on neat reactants. science.gov This technique can significantly accelerate reaction rates and often leads to cleaner reactions with higher yields compared to conventional heating. science.gov The direct reaction of acids and amines under solvent-free microwave conditions has been reported to be an efficient method for amide synthesis.
The advantages of solvent-free synthesis for this compound and its analogues are numerous. They include reduced waste generation, lower energy consumption for solvent removal, and often simpler work-up procedures. researchgate.net Furthermore, the absence of a solvent can sometimes lead to different reactivity and selectivity compared to solution-phase reactions.
Table 1: Comparison of Solvent-Free Amide Synthesis Methods
| Method | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Direct Thermal Condensation | Heating a mixture of the carboxylic acid (thioglycolic acid) and amine (2-aminoethanol) without a solvent. | Simplicity, no need for specialized equipment. |
| Mechanochemical Synthesis | Grinding the solid reactants together, sometimes with a catalytic amount of a reagent. | Can be performed at room temperature, energy-efficient. |
| Microwave-Assisted Synthesis | Irradiating the neat reactants with microwaves. | Rapid reaction times, potentially higher yields and purity. science.gov |
| Boric Acid Catalysis | Using boric acid as a catalyst in the solvent-free reaction of a carboxylic acid and an amine source. semanticscholar.org | Use of an inexpensive and environmentally benign catalyst. semanticscholar.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology is particularly well-suited for the synthesis of amides, including this compound.
The fundamental principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This localized heating can overcome activation energy barriers more efficiently than conventional heating, where heat is transferred through convection and conduction. nih.gov For the synthesis of this compound, a mixture of thioglycolic acid and 2-aminoethanol could be subjected to microwave irradiation, potentially in the absence of a solvent or in a high-boiling, microwave-transparent solvent.
Several studies have demonstrated the successful application of microwave irradiation for the synthesis of amides and related compounds. For instance, the microwave-assisted synthesis of thiazolidin-4-one derivatives, which involves the reaction of thioglycolic acid, has been reported to be highly efficient. nih.govijaresm.com Similarly, the direct amidation of thioesters has been achieved using a green, microwave-assisted protocol. rsc.org These examples suggest that the synthesis of this compound would be amenable to this technology.
The benefits of employing microwave-assisted synthesis for this compound include:
Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.gov
Increased Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired amide.
Energy Efficiency: By directly heating the reactants, less energy is wasted compared to heating a large reaction vessel.
Greener Chemistry: The potential for solvent-free conditions or the use of greener solvents aligns with the principles of sustainable chemistry. rsc.org
Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Typically several hours (e.g., 5-6 hours) nih.gov | Often reduced to minutes (e.g., 5-15 minutes) researchgate.net |
| Energy Input | Higher, as the entire apparatus is heated. | Lower, as energy is focused on the reactants. |
| Yield | Variable, can be moderate. | Often higher due to reduced side reactions. nih.gov |
| Solvent Use | Often requires a solvent. | Can be performed solvent-free. nih.gov |
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. sciepub.com A higher atom economy signifies a more sustainable process with less waste generation.
The synthesis of this compound from thioglycolic acid and 2-aminoethanol can be analyzed for its atom economy. The balanced chemical equation for this reaction is:
HSCH₂COOH (Thioglycolic Acid) + HOCH₂CH₂NH₂ (2-Aminoethanol) → HOCH₂CH₂NHC(O)CH₂SH (this compound) + H₂O (Water)
The molecular weights of the reactants and products are as follows:
Thioglycolic Acid (C₂H₄O₂S): 92.11 g/mol
2-Aminoethanol (C₂H₇NO): 61.08 g/mol
this compound (C₄H₉NO₂S): 135.18 g/mol
Water (H₂O): 18.02 g/mol
The percent atom economy can be calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For this reaction:
% Atom Economy = (135.18 / (92.11 + 61.08)) x 100 = (135.18 / 153.19) x 100 ≈ 88.24%
Table 3: Atom Economy of this compound Synthesis
| Reactants | Molecular Weight (g/mol) | Desired Product | Molecular Weight (g/mol) | Byproduct | Molecular Weight (g/mol) | % Atom Economy |
|---|---|---|---|---|---|---|
| Thioglycolic Acid, 2-Aminoethanol | 92.11, 61.08 | This compound | 135.18 | Water | 18.02 | 88.24% |
Sustainable Reagent Utilization
A key aspect of sustainable reagent utilization in the synthesis of this compound is the avoidance of stoichiometric activating agents commonly used in amide bond formation, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). ucl.ac.uk These reagents are often toxic and generate significant amounts of waste, which can be difficult to separate from the product. ucl.ac.uk
More sustainable alternatives include:
Catalytic Methods: The use of catalysts that can be employed in small amounts and recycled is highly desirable. Boric acid has been shown to be an effective and environmentally friendly catalyst for amidation reactions. semanticscholar.orgsciepub.com Other catalytic systems, such as those based on boronic acids or certain metal complexes, are also being explored for direct amide bond formation. numberanalytics.com
Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide synthesis. nih.govnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.govnih.gov This enzymatic approach could potentially be applied to the synthesis of this compound, offering high selectivity and avoiding the use of harsh reagents.
Greener Solvents: When a solvent is necessary, the choice should be guided by principles of green chemistry. Water is an ideal green solvent, although the solubility of reactants can be a limitation. Other greener solvents include ethanol, which is derivable from renewable resources, and cyclopentyl methyl ether (CPME), which is considered a safer alternative to many traditional organic solvents. nih.gov
Renewable Starting Materials: While thioglycolic acid and 2-aminoethanol are typically derived from petrochemical sources, research into bio-based routes for producing such platform chemicals is an active area of green chemistry.
By focusing on catalytic, enzymatic, and solvent-free methods, the synthesis of this compound can be aligned with the principles of sustainable chemistry, minimizing its environmental footprint.
Advanced Spectroscopic and Chromatographic Characterization Techniques for N 2 Hydroxyethyl 2 Sulfanylacetamide
Spectroscopic Analysis
Spectroscopic techniques provide a detailed view of the molecular structure and properties of N-(2-Hydroxyethyl)-2-sulfanylacetamide by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the ethyl group adjacent to the nitrogen and oxygen atoms would appear as triplets, a result of spin-spin coupling with each other. The methylene protons of the sulfanylacetamide group would likely appear as a singlet. The protons of the amide (NH) and hydroxyl (OH) groups would also produce characteristic signals, the positions of which can be influenced by the solvent and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbonyl carbon of the amide group would resonate at a characteristic downfield chemical shift. The two methylene carbons of the hydroxyethyl (B10761427) group and the methylene carbon of the sulfanylacetamide group would also have specific chemical shifts, aiding in the complete structural assignment of the molecule. nih.govresearchgate.net Advanced NMR techniques, such as 2D experiments (e.g., COSY, HSQC), can further confirm the connectivity between protons and carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| HS-C H₂- | ~3.3 | ~30 |
| -C (=O)NH- | - | ~170 |
| -NH-C H₂- | ~3.4 (triplet) | ~43 |
| -CH₂-C H₂-OH | ~3.7 (triplet) | ~61 |
| -OH | Variable | - |
| -NH - | Variable | - |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.netnist.gov The spectrum is anticipated to display several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the amide group is also expected in this region. researchgate.net The C=O stretching of the amide (Amide I band) would likely appear as a strong absorption around 1640 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. The C-N stretching vibration should also be observable. The presence of the sulfanyl (B85325) group (S-H) would be confirmed by a weak absorption band around 2550-2600 cm⁻¹. nih.gov
Table 2: Characteristic IR/FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500-3200 (broad) |
| N-H (Amide) | Stretching | 3400-3200 |
| C-H | Stretching | 3000-2850 |
| S-H (Thiol) | Stretching | 2600-2550 (weak) |
| C=O (Amide I) | Stretching | ~1640 (strong) |
| N-H (Amide II) | Bending | ~1550 |
| C-N | Stretching | 1400-1000 |
| C-O | Stretching | 1260-1000 |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. chemicalbook.com In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be measured, confirming the molecular mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum, obtained through techniques like tandem mass spectrometry (MS/MS), offers valuable structural information by showing the breakdown of the molecule into smaller, characteristic ions. researchgate.net
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₄H₉NO₂S |
| Molecular Weight | 135.18 g/mol |
| [M+H]⁺ (m/z) | 136.0427 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophores are the amide carbonyl group and the sulfanyl group. The amide group typically exhibits a weak n → π* transition around 210-220 nm and a more intense π → π* transition below 200 nm. The sulfanyl group may also show weak absorption in the UV region. The UV-Vis spectrum can be useful for quantitative analysis and for studying interactions with other molecules. researchgate.netresearchgate.net
Table 4: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Amide (C=O) | n → π* | ~210-220 |
| Sulfanyl (S-H) | n → σ* | ~230-240 |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. While simple aliphatic amides and thiols are not typically known for strong photoluminescence, the presence of certain impurities or the formation of specific aggregates could potentially lead to observable emission. researchgate.net If this compound were to exhibit photoluminescence, the emission spectrum would provide insights into its electronic excited states. The technique is highly sensitive to the local molecular environment and could be used to probe interactions and conformational changes. nih.gov
Chromatographic Separation and Quantification
Chromatographic techniques are paramount for the separation of this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is crucial for quality control and stability studies.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of polar and non-polar compounds. For this compound, a C18 column is typically employed as the stationary phase. The mobile phase composition is optimized to achieve adequate retention and resolution. A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier (like acetonitrile (B52724) or methanol) is often preferred. google.com The presence of the polar hydroxyl group and the moderately polar thioamide group dictates the need for a careful balance of the mobile phase components.
Detection is commonly achieved using a UV detector. The thioamide chromophore in this compound is expected to have a UV absorption maximum around 265 nm. nih.gov For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. In cases where higher sensitivity is required, or for the analysis of complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) can be utilized. acs.orgnih.gov This provides not only quantification but also structural confirmation of the analyte and any impurities. acs.org
Derivatization can be employed to enhance the chromatographic properties or detectability of the compound. For instance, derivatizing the thiol group could improve peak shape and sensitivity. acs.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of the polar hydroxyl group and the relatively high boiling point of this compound, direct GC analysis can be challenging, often leading to poor peak shape and thermal degradation. chemalink.net
To overcome these limitations, derivatization is typically required. The hydroxyl group can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and thermal stability. The resulting trimethylsilyl (B98337) ether is more amenable to GC analysis. Another approach involves the derivatization of the thiol group, for example, through pentafluorobenzylation, which can enhance sensitivity, particularly with an electron capture detector (ECD) or mass spectrometry in negative ion mode.
GC coupled with a mass spectrometer (GC-MS) is the preferred method as it provides both separation and identification of the compound and its potential degradation products. nih.govnih.gov The mass spectrum will show a characteristic fragmentation pattern that can be used for structural elucidation.
Table 2: Potential GC-MS Derivatization and Analysis Parameters
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
Electrophoretic Techniques
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC and GC for the analysis of charged and polar compounds. mdpi.com this compound, being a neutral molecule, would require a modified CE technique for its separation.
Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that is well-suited for the analysis of neutral compounds. mdpi.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. nih.gov The neutral analyte partitions between the aqueous buffer and the hydrophobic core of the micelles, and separation is achieved based on these differential partitioning coefficients. The choice of surfactant and its concentration, as well as the pH and composition of the BGE, are critical parameters to optimize for achieving the desired separation. nih.gov
For enhanced sensitivity, derivatization of the analyte with a charged or fluorescent tag can be performed prior to CE analysis. nih.gov This would allow for analysis by capillary zone electrophoresis (CZE), the simplest form of CE, and detection by highly sensitive laser-induced fluorescence (LIF).
Thermal Analysis Techniques
Thermal analysis techniques are instrumental in characterizing the physicochemical properties of this compound, such as its melting point, thermal stability, and decomposition profile.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mtoz-biolabs.com For this compound, DSC analysis provides valuable information on its thermal transitions.
A typical DSC thermogram for a pure, crystalline compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). The purity of the compound can also be estimated from the shape of the melting endotherm. Impurities will typically broaden the peak and lower the melting point.
For this compound, a DSC scan would be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The heating rate can influence the appearance of the thermogram, with slower heating rates generally providing better resolution.
Table 3: Expected DSC Analysis Parameters and Observations
| Parameter | Value/Observation |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Temperature Range | 25 °C to 300 °C |
| Expected Transition | Sharp endothermic peak corresponding to melting. |
| Derived Data | Melting Point (Tm), Enthalpy of Fusion (ΔHfus) |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. libretexts.org It is used to determine the thermal stability and decomposition pattern of this compound.
A TGA curve plots the percentage of weight loss against temperature. The thermal stability of the compound is indicated by the onset temperature of decomposition. For this compound, the TGA would be run under an inert nitrogen atmosphere to study its pyrolysis. The resulting thermogram would likely show a multi-stage decomposition pattern, corresponding to the loss of different fragments of the molecule. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.
Coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) would allow for the identification of the gaseous products evolved during decomposition, providing insights into the degradation mechanism.
Table 4: Representative TGA Analysis Parameters
| Parameter | Condition |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Temperature Range | 25 °C to 600 °C |
| Data Obtained | Onset of decomposition, percentage weight loss at different stages, residual mass. |
Microscopic and Surface Characterization
Microscopic and surface characterization techniques are crucial for understanding the morphology, topography, and elemental composition of a compound's surface. These insights are vital in fields such as materials science, pharmacology, and electronics, where surface interactions play a critical role.
Electron Microscopy (SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing materials at the micro and nanoscale. SEM provides detailed images of a sample's surface topography and composition, while TEM allows for the analysis of a material's internal structure, including its crystalline nature and the presence of defects.
A hypothetical application of SEM to this compound could involve sputter-coating the sample with a conductive material, such as gold or palladium, to prevent charging under the electron beam. The analysis would reveal the particle shape, size distribution, and surface texture of the compound in its solid state.
For TEM analysis, a sample of this compound would need to be prepared as an ultrathin section or dispersed as a fine powder on a support grid. This would enable the visualization of the internal structure of individual particles, providing information on their crystallinity and morphology. However, no specific studies applying SEM or TEM to this compound were found.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for studying the surface chemistry of a sample.
In a hypothetical XPS analysis of this compound, the spectrum would be expected to show peaks corresponding to the core levels of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). The high-resolution spectra of these peaks would provide information about the chemical bonding environments of each element. For example, the C 1s spectrum could be deconvoluted to identify carbons involved in C-C, C-N, C-O, and C=O bonds. Similarly, the N 1s spectrum would characterize the amide nitrogen, the O 1s would distinguish between the hydroxyl and carbonyl oxygen, and the S 2p spectrum would provide information about the sulfanyl group.
While XPS is a standard technique for surface analysis, no specific XPS data for this compound has been reported in the searched literature. The principles of XPS have been applied to study the nitrogen environment in complex biological samples and to determine the valence band structure of materials like polymeric sulfur nitride. nih.govnih.govaps.org
Data Tables
Due to the absence of specific research data for this compound in the provided search results, no data tables can be generated.
Theoretical and Computational Investigations of N 2 Hydroxyethyl 2 Sulfanylacetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is often employed to predict molecular geometries, vibrational frequencies, and reaction energetics. For a molecule like N-(2-Hydroxyethyl)-2-sulfanylacetamide, DFT studies could provide insights into its optimized 3D structure, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). Such calculations are valuable for understanding the molecule's reactivity and stability. Typically, a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) is used for these types of investigations. researchgate.net
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods based on fundamental principles, without the use of experimental data. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. mdpi.commdpi.com An ab initio study of this compound could be used to calculate its electronic structure and energy with high precision, providing a benchmark for other computational methods. These calculations can elucidate details about electron correlation effects within the molecule. mdpi.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. mdpi.com An MD simulation of this compound, potentially in a solvent like water, would track the movements of its atoms over time. This could reveal information about its flexibility, how it interacts with solvent molecules, and its conformational landscape. Such simulations are crucial for understanding how the molecule behaves in a realistic environment.
Conformational Analysis
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the presence of several rotatable single bonds in this compound (e.g., around the C-C, C-N, C-O, and C-S bonds), it can adopt various conformations. A detailed conformational analysis, likely using a combination of computational scanning of potential energy surfaces and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, would be necessary to determine the preferred shapes of the molecule in different environments. mdpi.comscbt.com
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a key concept in medicinal chemistry and materials science that links the chemical structure of a molecule to its biological activity or physical properties. nih.gov An SAR study of this compound would involve synthesizing and testing a series of structurally related analogues. By systematically modifying parts of the molecule—for instance, by changing the length of the ethyl chain, substituting the hydroxyl group, or altering the sulfanylacetamide moiety—researchers could determine which structural features are critical for a specific activity. nih.govnih.govmdpi.com This information is invaluable for designing new compounds with enhanced or specific desired properties.
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no publicly available research studies on the theoretical and computational properties of the specific compound this compound. The subsequent sections of this article, which were intended to detail various computational analyses, cannot be populated with specific data for this molecule due to the absence of relevant findings.
The planned sections included:
Biochemical Interactions and Mechanistic Investigations of N 2 Hydroxyethyl 2 Sulfanylacetamide in Vitro
Receptor Binding and Signaling Pathway Modulation (in vitro)
Nuclear Receptor Modulation (in vitro)
Information regarding the direct modulation of nuclear receptors by N-(2-Hydroxyethyl)-2-sulfanylacetamide from in vitro studies is not available in the public domain based on the conducted searches. Nuclear receptors are a large family of transcription factors that regulate a wide array of physiological processes, and their modulation by small molecules is a key area of research in drug discovery. medchemexpress.comnih.gov These receptors, upon binding with ligands, can influence the expression of genes involved in metabolism, development, and inflammation. medchemexpress.com Investigating the potential interaction of this compound with specific nuclear receptors such as peroxisome proliferator-activated receptors (PPAR), retinoic acid receptors (RAR), or estrogen receptors (ER) would require targeted in vitro binding or reporter gene assays. medchemexpress.comnih.gov Such studies would be essential to determine if this compound can act as an agonist or antagonist to any of these receptors, thereby providing a mechanistic basis for potential physiological effects.
Ion Channel Activity Modulation (in vitro)
Specific data from in vitro studies on the modulation of ion channel activity by this compound is not currently available. Ion channels are critical membrane proteins that control the flow of ions across cell membranes, playing a fundamental role in cellular signaling, proliferation, and excitability. nist.gov The modulation of ion channels is a significant mechanism for many therapeutic agents. nist.gov In vitro techniques to assess such activity often involve fluorescence-based assays or electrophysiological methods like patch-clamping to measure changes in ion flow (e.g., Na+, K+, Ca2+, or Cl−) in the presence of the test compound. nist.gov Determining whether this compound can inhibit or activate specific ion channels would be a crucial step in understanding its pharmacological profile.
Cellular and Subcellular Mechanistic Probes (in vitro)
Apoptosis Induction in Cell Lines (in vitro)
There is no specific information available from in vitro studies concerning the induction of apoptosis in cell lines by this compound. Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. oakwoodchemical.com In vitro investigations into apoptosis induction typically involve treating cancer cell lines with the compound and measuring markers of cell death. mdpi.com Common assays include the MTT assay to assess cytotoxicity, DNA fragmentation analysis, and measuring the activity of caspases, which are key enzymes in the apoptotic cascade. oakwoodchemical.commdpi.com For instance, studies on other compounds have shown the ability to trigger caspase-dependent apoptosis and induce DNA fragmentation in cancer cells. oakwoodchemical.commdpi.com Similar research would be necessary to ascertain the pro-apoptotic potential of this compound.
Cell Cycle Arrest Mechanisms (in vitro)
Specific in vitro studies detailing the mechanisms of cell cycle arrest induced by this compound have not been identified. The cell cycle is a tightly regulated process that governs cell proliferation, and its arrest is a common mechanism of action for anticancer agents. mdpi.com In vitro analysis of cell cycle arrest involves exposing cell lines to the compound and analyzing the distribution of cells in different phases of the cycle (G0/G1, S, G2/M) using techniques like flow cytometry. mdpi.comnih.gov Further mechanistic studies might investigate the compound's effect on the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), to pinpoint the specific checkpoint at which the cell cycle is halted. mdpi.com
Anti-Inflammatory Modulatory Effects in Cell Models (in vitro)
While the broader class of related compounds has been investigated, specific in vitro data on the anti-inflammatory effects of this compound in cell models is not available. In vitro models of inflammation often utilize cell types like macrophages or endothelial cells stimulated with inflammatory agents such as lipopolysaccharide (LPS). The anti-inflammatory potential of a compound is then assessed by measuring its ability to suppress the production of pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and chemokines. nist.gov For example, studies on hydroxyethyl (B10761427) starch (HES) in human umbilical vein endothelial cells (HUVEC) showed an inhibition of neutrophil recruitment and a reduction in the expression of E-selectin and interleukin-8. To understand the anti-inflammatory profile of this compound, similar in vitro experiments would be required.
Antimicrobial Mechanism of Action Studies (in vitro)
There are no specific in vitro studies available that elucidate the antimicrobial mechanism of action for this compound. Research into the antimicrobial mechanisms of other sulfur-containing compounds or polymers often points to the disruption of the bacterial cell membrane. For example, positively charged polymers with quaternary ammonium (B1175870) salts are thought to interact with and penetrate the negatively charged bacterial cell membrane, leading to the leakage of cytoplasmic contents and cell death. To determine the antimicrobial mechanism of this compound, studies would need to be conducted to assess its ability to damage microbial cell walls or membranes, inhibit essential enzymes (such as those in the folate synthesis pathway, a target for sulfonamides), or interfere with microbial DNA replication.
Anti-Oxidant Activity Elucidation (in vitro)
Currently, there are no specific in vitro studies available that elucidate the anti-oxidant activity of this compound. While compounds containing a thiol (-SH) group, such as this compound, are theoretically capable of acting as reducing agents and participating in antioxidant processes through mechanisms like free radical scavenging, specific experimental data is not present in the reviewed literature. Standard in vitro antioxidant assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, hydroxyl radical scavenging assays, or ferric reducing antioxidant power (FRAP) assays, have not been reported for this particular compound. nih.govnih.gov Therefore, no quantitative data on its antioxidant capacity, such as IC50 values or trolox (B1683679) equivalents, can be provided.
Chemical Biology Applications
This compound as Tool Compounds for Biological Pathway Elucidation
The use of this compound as a tool compound for the elucidation of biological pathways has not been described in the scientific literature. nih.gov Chemical tools are often employed to probe biological systems, for instance, by acting as specific enzyme inhibitors or as probes to identify protein targets. nih.gov However, there is no evidence to suggest that this compound has been utilized for such purposes. The identification and characterization of its potential biological targets would be a necessary first step for its development as a useful tool compound in chemical biology.
Prodrug Strategies and Metabolic Activation Studies (in vitro)
There is no information available regarding prodrug strategies specifically designed for this compound or any in vitro studies on its metabolic activation. Prodrug design is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug by masking or attaching a promoiety to a functional group. acs.orgmdpi.com For a compound like this compound, the hydroxyl or thiol groups could potentially be modified. For instance, esterification of the hydroxyl group or formation of a disulfide bond with the thiol group are common prodrug approaches. nih.gov These modifications would require subsequent metabolic cleavage, typically by esterases or through reduction, to release the active parent compound. However, no in vitro studies using liver microsomes, hepatocytes, or specific enzymes to investigate the metabolic activation of potential this compound prodrugs have been published. nih.govnih.gov
Future Directions and Emerging Research Avenues for N 2 Hydroxyethyl 2 Sulfanylacetamide
Design and Synthesis of Novel Derivatives with Tuned Biological Properties
The core structure of N-(2-Hydroxyethyl)-2-sulfanylacetamide presents a versatile scaffold for the design and synthesis of novel derivatives with tailored biological activities. The presence of the thiol and hydroxyl groups offers multiple points for chemical modification, enabling the systematic tuning of its physicochemical and pharmacological properties.
Future research will likely focus on the synthesis of a diverse library of derivatives. For instance, the thiol group can be derivatized to form disulfides, thioethers, or thioesters, which can alter the compound's reactivity, stability, and interaction with biological targets. Similarly, the hydroxyl group can be esterified or etherified to modulate hydrophilicity and pharmacokinetic properties. The amide linkage also provides an opportunity for N-alkylation or substitution to further refine the molecule's characteristics.
A study on a series of N-(2-hydroxyethyl)amide derivatives has already demonstrated the potential of this chemical class in yielding compounds with significant biological activity, such as anticonvulsant properties. nih.gov For example, derivatives like N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide have shown promising anticonvulsant activity with low toxicity. nih.gov This suggests that modifying the acyl group of this compound could lead to new therapeutic agents.
Furthermore, the design and synthesis of mercaptoacetamide derivatives have been explored as novel histone deacetylase (HDAC) inhibitors. nih.gov This indicates that the mercaptoacetamide core of this compound could be a valuable pharmacophore for developing new anticancer agents. The synthesis of (thio)urea benzothiazole (B30560) derivatives has also been a subject of considerable research, with these compounds exhibiting a wide range of biological activities. mdpi.com The reaction of thioacetamide (B46855) with N-substituted maleimides has been shown to produce various heterocyclic compounds with potential biological activity. researchgate.netnih.gov These synthetic strategies could be adapted to create novel heterocyclic derivatives of this compound.
The following table summarizes potential modification strategies and their expected impact on the properties of this compound derivatives.
| Modification Site | Potential Modification | Expected Impact on Properties | Potential Biological Applications |
| Thiol Group (-SH) | Oxidation to Disulfide, Thioetherification, Thioesterification | Altered reactivity, stability, and target binding | Prodrugs, Covalent inhibitors, Enzyme modulators |
| Hydroxyl Group (-OH) | Esterification, Etherification | Modulated hydrophilicity, lipophilicity, and pharmacokinetics | Improved bioavailability, Targeted delivery |
| Amide Linkage (-CONH-) | N-alkylation, Acyl group modification | Modified steric hindrance and hydrogen bonding capacity | Enhanced receptor binding, Altered metabolic stability |
Advanced Computational Approaches for Predictive Modeling
The advancement of computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. In silico methods can provide valuable insights into the molecule's structure-activity relationships (SAR), predict its biological properties, and guide the rational design of new compounds.
Molecular docking is a key computational technique that can be employed to predict the binding affinity and interaction patterns of this compound and its derivatives with specific biological targets, such as enzymes or receptors. nih.govsemanticscholar.orgresearchgate.netnih.gov For instance, docking studies have been used to investigate the interaction of sulfonamide inhibitors with human carbonic anhydrase C, revealing different binding modes that correlate with their inhibitory activity. nih.gov Similar approaches can be applied to understand how modifications to the this compound scaffold influence its binding to a target of interest. A recent study utilized molecular docking to examine the interactions of N-(2-hydroxyethyl)piperazinium chloride with various biological proteins, highlighting the importance of hydrogen bonding in molecular recognition. researchgate.net
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to elucidate the electronic properties of this compound. nih.govresearchgate.netmdpi.comacs.org These calculations can determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding the molecule's reactivity and interaction with other molecules. For example, quantum chemical calculations have been used to explain the corrosion inhibition efficiency of amides and thioamides based on their frontier molecular orbital energies. researchgate.net
High-throughput computational screening of virtual libraries of this compound derivatives can be performed to identify promising candidates for synthesis and experimental testing. acs.org This approach allows for the rapid evaluation of a large number of compounds, saving time and resources in the early stages of drug discovery.
The following table outlines various computational approaches and their specific applications in the study of this compound.
| Computational Approach | Specific Application | Predicted Properties |
| Molecular Docking | Predicting binding modes and affinities with biological targets | Binding energy, Interaction patterns, Structure-activity relationships |
| Quantum Chemical Calculations (DFT) | Determining electronic structure and reactivity | HOMO/LUMO energies, Electrostatic potential, Charge distribution |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in a biological environment | Conformational changes, Binding stability, Free energy of binding |
| High-Throughput Computational Screening | Virtually screening large libraries of derivatives | Biological activity, ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) |
Development of Innovative in vitro Assay Systems
To effectively screen and characterize the biological activities of newly synthesized this compound derivatives, the development of innovative and efficient in vitro assay systems is crucial. High-throughput screening (HTS) methodologies are particularly valuable for rapidly evaluating large compound libraries. bmglabtech.com
Given the presence of a reactive thiol group, assays designed to assess thiol reactivity will be of significant interest. A fluorescence-based competitive endpoint assay has been developed for the high-throughput quantitative evaluation of intrinsic thiol reactivity. nih.gov This type of assay could be adapted to screen this compound derivatives for their potential to interact with cysteine residues in proteins, a mechanism relevant to various biological processes and drug actions.
The development of HTS methods for the synthesis and screening of peptide libraries, particularly those involving dithiol peptides, also offers a relevant framework. epfl.ch These strategies could inspire the creation of combinatorial libraries of this compound derivatives for efficient screening.
Moreover, if derivatives are designed as enzyme inhibitors, specific enzymatic assays will need to be developed or optimized. For instance, if targeting histone deacetylases, as suggested by studies on other mercaptoacetamides, robust HDAC inhibitory assays would be required. nih.gov Cellular assays using cancer cell lines can also be employed to evaluate the antiproliferative activity of the synthesized compounds. nih.gov
The table below details different types of in vitro assays that could be developed or adapted for this compound research.
| Assay Type | Purpose | Key Parameters Measured | Example |
| Thiol Reactivity Assay | To assess the reactivity of the thiol group | Reaction rate constants (kchem) with a model thiol | Fluorescence-based competitive endpoint assay nih.gov |
| Enzyme Inhibition Assay | To determine the inhibitory potency against a specific enzyme | IC50 or Ki values | Histone deacetylase (HDAC) activity assay |
| Cell-Based Proliferation Assay | To evaluate the cytotoxic or anti-proliferative effects on cells | Cell viability, IC50 values | MTT assay on cancer cell lines nih.gov |
| High-Throughput Screening (HTS) | To rapidly screen large libraries of derivatives for a desired biological activity | Hit identification and confirmation | Automated screening of compound libraries against a specific target bmglabtech.com |
Exploration in New Material Science Applications (e.g., Conducting Polymers, Metal-Organic Frameworks)
The unique chemical structure of this compound makes it a promising building block for the creation of novel materials with advanced properties.
Conducting Polymers: The thiol group of this compound can be utilized in thiol-ene "click" chemistry to functionalize monomers for the synthesis of conducting polymers. mdpi.comresearchgate.net This approach allows for the facile tuning of the properties of conducting polymers, such as solubility, surface chemistry, and morphology. mdpi.comresearchgate.net By incorporating this compound into the side chains of conducting polymers like poly(3,4-propylenedioxythiophene) (ProDOT), it is possible to create materials with enhanced hydrophilicity and specific functionalities. The covalent post-modification of preformed conducting polymers is another strategy to introduce desired functional groups. nih.gov Thiol-functionalized polymers have also been synthesized via ring-opening metathesis polymerization (ROMP), demonstrating the versatility of thiol chemistry in polymer synthesis. acs.orgmdpi.com
Metal-Organic Frameworks (MOFs): MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. espublisher.comresearchgate.net The functional groups of this compound could be incorporated into MOF structures, either as part of the organic linker or through post-synthetic modification. The thiol group, in particular, can act as a coordination site for metal ions or as a functional group for capturing specific molecules. For example, MOFs modified with mercapto groups have been developed for the extraction of heavy metal ions like lead from aqueous solutions. bohrium.comnih.gov High-throughput computational screening has been used to identify MOFs with high adsorption capacity for thiols. acs.org The incorporation of this compound into MOFs could lead to new materials for selective adsorption, catalysis, or drug delivery. nih.gov
The following table summarizes the potential applications of this compound in material science.
| Material Type | Role of this compound | Potential Properties and Applications |
| Conducting Polymers | Functional monomer or post-synthesis modification agent | Tunable solubility, enhanced hydrophilicity, biocompatible coatings, sensors |
| Metal-Organic Frameworks (MOFs) | Organic linker component or post-synthetic modification | Selective adsorption of heavy metals or other molecules, catalysis, drug delivery |
Applications in Sensor and Biosensor Development
The reactive thiol group and the potential for functionalization make this compound an attractive candidate for the development of sensors and biosensors.
Electrochemical Sensors: The thiol group can readily self-assemble onto gold surfaces, providing a straightforward method for modifying electrodes. This self-assembly capability can be exploited to construct electrochemical sensors for the detection of various analytes. For instance, electrochemical DNA biosensors have been developed using mercaptopropionic acid-capped quantum dots. nih.gov Similarly, this compound could be used to create a functionalized surface for the immobilization of biorecognition elements like enzymes, antibodies, or nucleic acids. Polymer-based electrochemical sensors are also a rapidly growing field, and this compound could be incorporated into polymer films to enhance sensor performance. nih.gov Novel two-dimensional nanohybrids, such as MoS2 nanosheets conjugated with organic copper nanowires, have shown excellent electrocatalytic activity and could potentially be functionalized with thiol-containing molecules for specific sensing applications. rsc.org
Biosensors: The ability to conjugate biomolecules to the this compound structure opens up possibilities for creating highly specific biosensors. The hydroxyl group can be activated for covalent attachment of proteins or other biomolecules. The thiol group can also be used for bioconjugation through various chemical strategies. An electrochemical sensor based on 2D Zn-MOFs and 2D C-Ti3C2Tx composite materials has been developed for the rapid detection of foodborne pathogens, demonstrating the potential of advanced materials in biosensing. nih.gov The incorporation of this compound into such systems could provide a versatile platform for detecting a wide range of biological targets.
The table below highlights the potential roles of this compound in sensor and biosensor development.
| Sensor Type | Role of this compound | Sensing Mechanism | Potential Analytes |
| Electrochemical Sensor | Electrode surface modifier | Electrochemical detection of analyte binding or reaction | Heavy metal ions, small molecules, biomolecules |
| Biosensor | Bioconjugation platform | Specific recognition of target analyte by immobilized biomolecule | Proteins, nucleic acids, pathogens, biomarkers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
